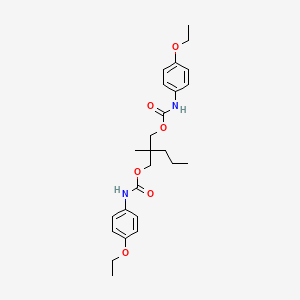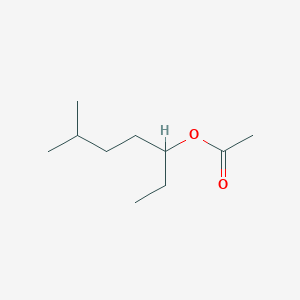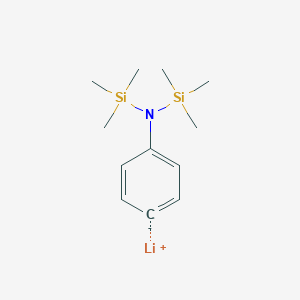
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two nitrophenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one typically involves the nitration of a bis(4-hydroxyphenyl) compound. The process includes the following steps:
Nitration: A bis(4-hydroxyphenyl) compound is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups into the phenyl rings.
Cyclization: The nitrated compound undergoes cyclization to form the benzofuran core. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine monohydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Ethers, esters, and other substituted phenyl derivatives.
Applications De Recherche Scientifique
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of active intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Similar in structure but with a propane core instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Features amino groups instead of nitro groups.
Uniqueness
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
33964-04-4 |
|---|---|
Formule moléculaire |
C20H12N2O8 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
3,3-bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12N2O8/c23-17-7-5-11(9-15(17)21(26)27)20(12-6-8-18(24)16(10-12)22(28)29)14-4-2-1-3-13(14)19(25)30-20/h1-10,23-24H |
Clé InChI |
ILNAKHGFKXCKJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


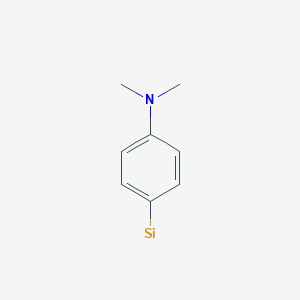
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

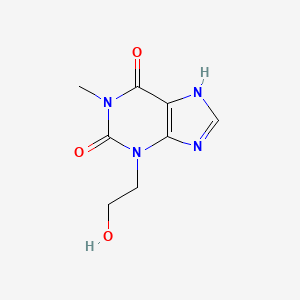

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
